Butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide
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Overview
Description
Butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide is a complex organic compound characterized by its unique structure, which includes a butyl group, a dodecylsulfanyl group, and a 4-methylphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide typically involves multiple steps. The process begins with the preparation of the dodecylsulfanyl group, which is then reacted with a butyl group under controlled conditions. The 4-methylphenylmethylamino group is introduced in the final step through a substitution reaction. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also involve the use of advanced purification techniques, such as chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
Cresol: A group of aromatic organic compounds with hydroxyl and methyl groups.
Uniqueness
Butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
1397045-18-9 |
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Molecular Formula |
C25H45BrN2S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
dodecyl N-butyl-N'-[(4-methylphenyl)methyl]carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C25H44N2S.BrH/c1-4-6-8-9-10-11-12-13-14-15-21-28-25(26-20-7-5-2)27-22-24-18-16-23(3)17-19-24;/h16-19H,4-15,20-22H2,1-3H3,(H,26,27);1H |
InChI Key |
HKNFCDMSKKQTEZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSC(=[NH+]CC1=CC=C(C=C1)C)NCCCC.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCSC(=NCC1=CC=C(C=C1)C)NCCCC.Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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